Cas no 921893-46-1 (N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide)

N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide structure
921893-46-1 structure
Product Name:N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide
CAS No:921893-46-1
MF:C21H32N4O2
MW:372.504384994507
CID:5776457
PubChem ID:44024868
Update Time:2025-10-30

N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide
    • F2291-0909
    • 921893-46-1
    • N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N-propylethanediamide
    • N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-propyloxamide
    • AKOS024636644
    • N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide
    • Inchi: 1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27)
    • InChI Key: HXLNPMHIMXMWIA-UHFFFAOYSA-N
    • SMILES: O=C(C(NCCC)=O)NCC(C1C=CC2=C(CCN2C)C=1)N1CCCCC1

Computed Properties

  • Exact Mass: 372.25252628g/mol
  • Monoisotopic Mass: 372.25252628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 64.7Ų

N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide Pricemore >>

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N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide Related Literature

Additional information on N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide

Comprehensive Overview of N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide (CAS No. 921893-46-1)

The compound N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide, identified by its CAS No. 921893-46-1, is a sophisticated organic molecule with a unique structural framework. This compound features a 1-methyl-2,3-dihydro-1H-indole core, a piperidine moiety, and an N-propylethanediamide side chain, making it a subject of interest in pharmaceutical and biochemical research. Its intricate design suggests potential applications in drug discovery, particularly in targeting specific receptors or enzymes.

In recent years, researchers have shown growing interest in compounds like N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide due to their modularity and adaptability in medicinal chemistry. The presence of both indole and piperidine groups, which are common pharmacophores, hints at its potential bioactivity. These structural motifs are often associated with central nervous system (CNS) modulation, making this compound a candidate for further exploration in neuroscience and neuropharmacology.

The synthesis of CAS No. 921893-46-1 involves multi-step organic reactions, including amide bond formation and alkylation processes. Its N-propylethanediamide side chain enhances solubility and bioavailability, which are critical factors in drug development. Researchers are particularly intrigued by its potential to interact with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their role in treating various diseases.

From an industrial perspective, the demand for specialized compounds like N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide is rising, driven by advancements in high-throughput screening and computational drug design. The compound’s CAS No. 921893-46-1 is frequently searched in academic and pharmaceutical databases, reflecting its relevance in current research trends. Its potential applications span from neurodegenerative disorders to metabolic diseases, aligning with global health priorities.

Another area of interest is the compound’s potential role in enzyme inhibition. The piperidin-1-yl group, in particular, is known to interact with enzymatic active sites, making it a valuable scaffold for designing inhibitors. This aligns with the growing focus on targeted therapies, where precision medicine is revolutionizing treatment paradigms. The compound’s versatility also makes it a candidate for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Environmental and safety considerations are also paramount when working with CAS No. 921893-46-1. While not classified as hazardous, proper handling and storage are essential to maintain its integrity. Researchers often inquire about its stability under various conditions, a common query in online forums and scientific communities. Understanding its degradation profile is crucial for ensuring reproducibility in experiments.

In summary, N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl-N-propylethanediamide represents a compelling case study in the intersection of chemistry and biology. Its CAS No. 921893-46-1 serves as a gateway to exploring its multifaceted applications, from drug development to biochemical research. As the scientific community continues to unravel its potential, this compound is poised to remain a focal point in innovative therapeutic strategies.

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